![molecular formula C12H13N3O4 B12891827 5(2H)-Isoxazolone, 4-[(dimethylamino)methyl]-3-(4-nitrophenyl)- CAS No. 61195-00-4](/img/structure/B12891827.png)
5(2H)-Isoxazolone, 4-[(dimethylamino)methyl]-3-(4-nitrophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5(2H)-Isoxazolone, 4-[(dimethylamino)methyl]-3-(4-nitrophenyl)- is a synthetic organic compound that belongs to the isoxazolone family This compound is characterized by its unique structure, which includes a dimethylamino group and a nitrophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5(2H)-Isoxazolone, 4-[(dimethylamino)methyl]-3-(4-nitrophenyl)- typically involves the reaction of 4-nitrobenzaldehyde with dimethylamine and a suitable isoxazolone precursor. The reaction is carried out under controlled conditions, often involving the use of solvents such as dichloromethane or toluene. The reaction mixture is typically heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5(2H)-Isoxazolone, 4-[(dimethylamino)methyl]-3-(4-nitrophenyl)- undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and solvents such as methanol or ethanol. Reaction conditions often involve controlled temperatures and pressures to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine derivative, while oxidation can lead to the formation of nitroso or nitro derivatives.
Applications De Recherche Scientifique
5(2H)-Isoxazolone, 4-[(dimethylamino)methyl]-3-(4-nitrophenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 5(2H)-Isoxazolone, 4-[(dimethylamino)methyl]-3-(4-nitrophenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5(2H)-Isoxazolone, 4-[(methylamino)methyl]-3-(4-nitrophenyl)-
- 5(2H)-Isoxazolone, 4-[(ethylamino)methyl]-3-(4-nitrophenyl)-
- 5(2H)-Isoxazolone, 4-[(dimethylamino)methyl]-3-(3-nitrophenyl)-
Uniqueness
The uniqueness of 5(2H)-Isoxazolone, 4-[(dimethylamino)methyl]-3-(4-nitrophenyl)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
61195-00-4 |
|---|---|
Formule moléculaire |
C12H13N3O4 |
Poids moléculaire |
263.25 g/mol |
Nom IUPAC |
4-[(dimethylamino)methyl]-3-(4-nitrophenyl)-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C12H13N3O4/c1-14(2)7-10-11(13-19-12(10)16)8-3-5-9(6-4-8)15(17)18/h3-6,13H,7H2,1-2H3 |
Clé InChI |
VXWAQWUAXGQDGW-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CC1=C(NOC1=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


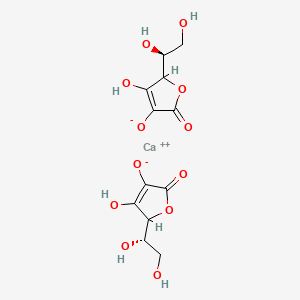
![4-{[(2R)-5-(Diethylamino)pentan-2-yl]amino}quinolin-7(1H)-one](/img/structure/B12891753.png)

![3-(4-Bromophenyl)benzo[d]isoxazole](/img/structure/B12891763.png)
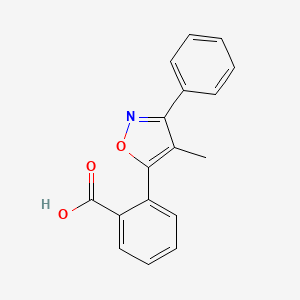

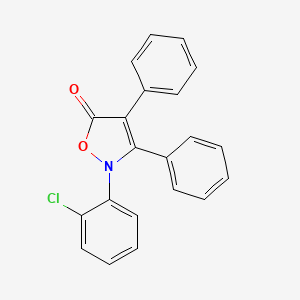
![1-[2-bis(3,5-dimethylphenyl)phosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl]-N,N-dimethyl-5,6,7,8-tetrahydronaphthalen-2-amine](/img/structure/B12891783.png)
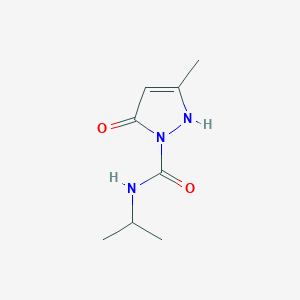
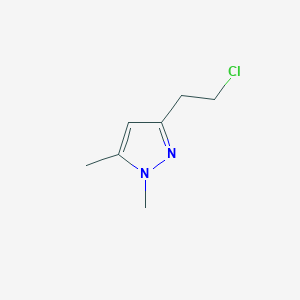
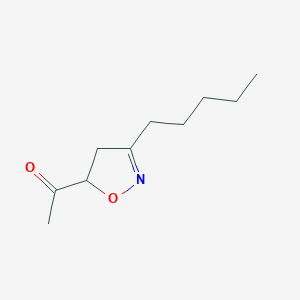
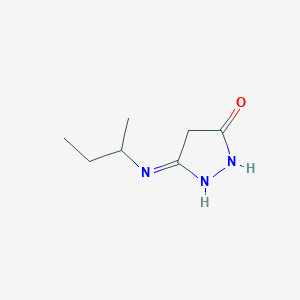
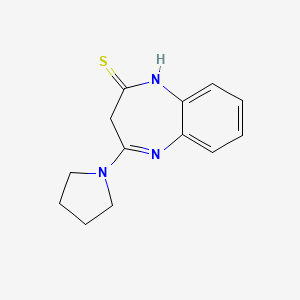
![1-[4-(4,5-Dimethoxy-2-nitrophenyl)-2,5-dimethylfuran-3-YL]ethan-1-one](/img/structure/B12891835.png)
